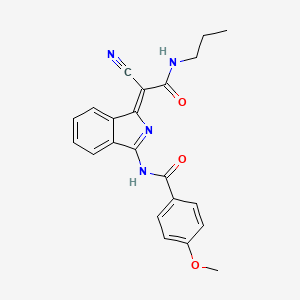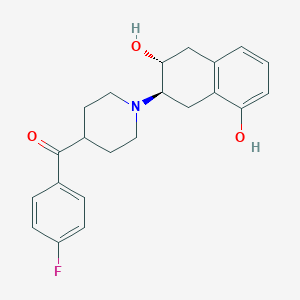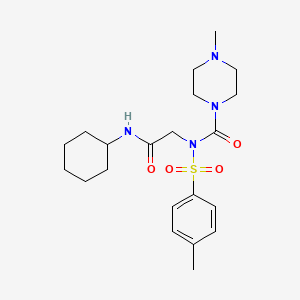![molecular formula C15H15F3N8 B2356490 4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-6-(trifluorometil)pirimidina CAS No. 2097920-92-6](/img/structure/B2356490.png)
4-(4-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}piperazin-1-il)-6-(trifluorometil)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H15F3N8 and its molecular weight is 364.336. The purity is usually 95%.
BenchChem offers high-quality 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Se han sintetizado y evaluado derivados de pirazolo[3,4-d]pirimidina por sus propiedades antitumorales. Estos compuestos han mostrado una potente actividad contra varias líneas celulares cancerosas. Por ejemplo, ciertos derivados han demostrado valores de IC50 que van desde 0.326 hasta 4.31 μM en 57 líneas celulares diferentes, lo que indica su eficacia en la inhibición del crecimiento tumoral .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibitFLT3 and CDK , and PI3Kδ . These proteins play crucial roles in cell signaling and regulation of cell growth.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (flt3, cdk, pi3kδ) and inhibit their activity . This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation.
Biochemical Pathways
The compound’s interaction with FLT3, CDK, and PI3Kδ suggests that it may affect several biochemical pathways. FLT3 and CDK are involved in cell cycle regulation and cellular proliferation, while PI3Kδ plays a role in various cellular functions, including cell growth and survival . Therefore, inhibition of these targets could lead to downstream effects on these pathways, potentially leading to reduced cell growth and proliferation.
Result of Action
Based on the potential targets of the compound, it can be inferred that the compound may lead to reduced cell growth and proliferation due to its inhibitory effects on flt3, cdk, and pi3kδ .
Propiedades
IUPAC Name |
1-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c1-24-13-10(7-23-24)14(22-9-21-13)26-4-2-25(3-5-26)12-6-11(15(16,17)18)19-8-20-12/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDSGVZOGKLCOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)
![N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2356412.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)


![3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)

![N-(2,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2356427.png)


